molecular formula C13H17NO3 B2822368 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid CAS No. 785048-54-6

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid

Cat. No.: B2822368
CAS No.: 785048-54-6
M. Wt: 235.283
InChI Key: YBVIJDLPKKTZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol It is a derivative of benzoic acid, featuring a piperidine ring substituted with a methyl group and an ether linkage to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-4-piperidinol under suitable conditions to form the ether linkage. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and benzoic acid moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVIJDLPKKTZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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